N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a 2-chlorobenzyl group and a 1H-pyrazol-1-yl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid: This involves the reaction of nicotinic acid with 1H-pyrazole in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves the coupling of 2-chlorobenzylamine with 6-(1H-pyrazol-1-yl)nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-chlorobenzyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
6-(1H-pyrazol-1-yl)nicotinic acid: Lacks the 2-chlorobenzyl group, resulting in different reactivity and applications.
2-chlorobenzylamine: A precursor in the synthesis of this compound, with its own unique set of reactions and uses.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-5-2-1-4-12(14)10-19-16(22)13-6-7-15(18-11-13)21-9-3-8-20-21/h1-9,11H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGNSIIRQXOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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